molecular formula C7H3Cl2F2NO2 B12310362 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B12310362
M. Wt: 242.00 g/mol
InChI Key: OANJZELODQLGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and efficiency. The use of environmentally benign reagents and conditions is often prioritized to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is unique due to its combination of chlorine and difluoroacetic acid substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H3Cl2F2NO2

Molecular Weight

242.00 g/mol

IUPAC Name

2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)5(12-2-3)7(10,11)6(13)14/h1-2H,(H,13,14)

InChI Key

OANJZELODQLGOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.